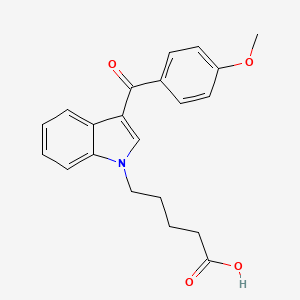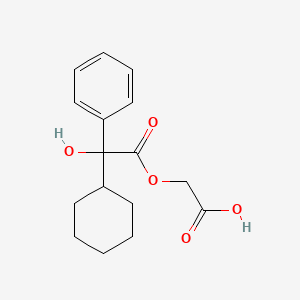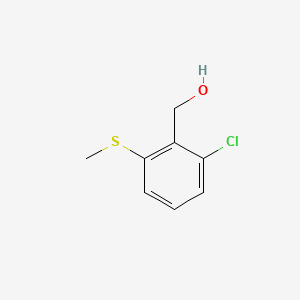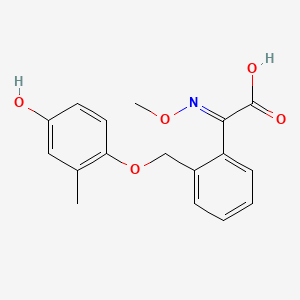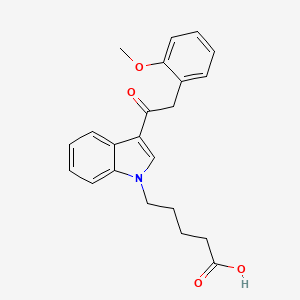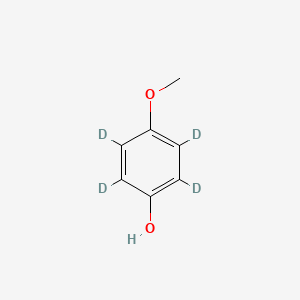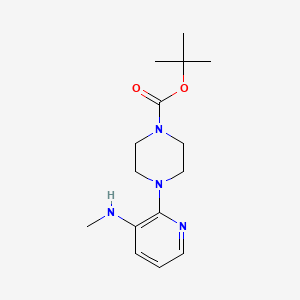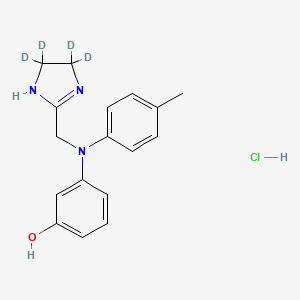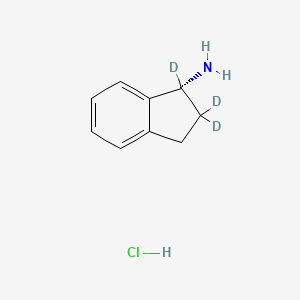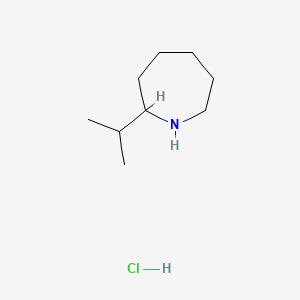
2-Isopropylazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylazepane hydrochloride, also known as 2-(propan-2-yl)azepane hydrochloride, is a chemical compound with the molecular formula C9H20ClN . It has a molecular weight of 177.72 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
2-Isopropylazepane hydrochloride is a powder at room temperature . It has a molecular weight of 177.72 . The compound’s other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved information .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicity Studies
- Metabolism and Toxicity of Chemical Compounds: Studies on 2-methylpropene (isobutene) delve into its metabolic fate and toxicity, highlighting the importance of understanding metabolic pathways and potential toxic effects of chemical compounds. This research underscores the necessity of examining the balance between formation and detoxification processes to assess a compound's toxicity (Cornet & Rogiers, 1997).
Microbial Production and Chemical Reactions
- Microbial Production of Propanol: The biochemical production of propanol from renewable resources showcases the potential of microbes in producing industrially relevant chemical compounds, which could offer insights into the production pathways for compounds like "2-Isopropylazepane hydrochloride" (Walther & François, 2016).
Environmental and Ecological Applications
- Hydrological Processes: The use of water stable isotopes to illuminate hydrological processes at the soil-vegetation-atmosphere interface can provide a framework for studying the environmental behavior of various compounds, including their transport and transformation in natural systems (Sprenger et al., 2016).
Biomedical and Pharmaceutical Development
- Pharmacological Properties of Thymol: Research on the pharmacological properties and therapeutic potential of thymol, a monoterpene phenol, demonstrates the complex bioactivities of chemical compounds and their potential for pharmaceutical development. Such studies underscore the importance of exploring the biological activities and applications of chemical compounds for health-related uses (Nagoor Meeran et al., 2017).
Eigenschaften
IUPAC Name |
2-propan-2-ylazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)9-6-4-3-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQVQIHIZVSNES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylazepane hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(](/img/no-structure.png)
